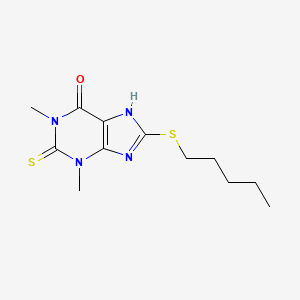

Theophylline, 8-pentylthio-2-thio-

Description

Theophylline, 8-pentylthio-2-thio-, is a xanthine derivative structurally derived from theophylline (1,3-dimethylxanthine) through substitution at the 8-position with a pentylthio (-S-C₅H₁₁) group and at the 2-position with a thione (-S-) group. This modification replaces the oxygen atoms at these positions with sulfur, significantly altering its physicochemical and pharmacological properties. The molecular formula is inferred as C₁₃H₂₀N₄OS₂ based on structural analogs like 8-butylthio-2-thio-theophylline (C₁₁H₁₆N₄OS₂) and 8-octylthio-2-thio-theophylline (C₁₅H₂₄N₄OS₂) .

Properties

CAS No. |

4869-70-9 |

|---|---|

Molecular Formula |

C12H18N4OS2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-pentylsulfanyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(18)16(3)10(8)17/h4-7H2,1-3H3,(H,13,14) |

InChI Key |

AYOOHXCZCYWXBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |

Origin of Product |

United States |

Preparation Methods

Molecular Identification

Theophylline, 8-pentylthio-2-thio- (CAS: 4869-70-9) possesses a distinct molecular structure characterized by the following parameters:

- Chemical Name: 1,3-dimethyl-8-pentylsulfanyl-2-sulfanylidene-7H-purin-6-one

- Molecular Formula: C₁₂H₁₈N₄OS₂

- Molecular Weight: 298.43 g/mol

- SMILES Notation: CCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C

- InChI: InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(18)16(3)10(8)17/h4-7H2,1-3H3,(H,13,14)

- InChIKey: AYOOHXCZCYWXBB-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical attributes of Theophylline, 8-pentylthio-2-thio- provide insight into its handling and reactivity during synthesis:

| Property | Value |

|---|---|

| Density | 1.35 g/cm³ |

| Boiling Point | 489.1°C (at 760 mmHg) |

| Flash Point | 249.6°C |

| Predicted CCS [M+H]⁺ | 170.8 Ų |

| LogP | 2.61190 |

| PSA | 113.00000 |

| Index of Refraction | 1.659 |

These properties indicate a relatively stable compound with high thermal resistance, which affects its handling during synthesis and purification processes.

Related Thio-Substituted Purine Derivatives

Examining the preparation of structurally similar compounds provides valuable insights for synthesizing Theophylline, 8-pentylthio-2-thio-.

Theophylline, (8-propylthio)-2-thio-

This closely related compound (CAS: 4791-36-0) differs from the target molecule only in the length of the alkyl chain (propyl vs. pentyl):

- Chemical Formula: C₁₀H₁₄N₄OS₂

- Molecular Weight: 270.37 g/mol

- Chemical Structure: 1,3-dimethyl-8-propylsulfanyl-2-sulfanylidene-7H-purin-6-one

The synthetic methodology for this compound likely parallels approaches suitable for the pentyl analog, with modifications to the alkylation step using propyl rather than pentyl halides.

8-(ethylsulfanyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

This related compound (CAS: 346660-31-9) features a similar core structure with ethylsulfanyl substitution at position 8:

- Molecular Formula: C₁₇H₁₈N₄O₂S

- Molecular Weight: 344.4 g/mol

The synthesis of this compound provides precedent for introducing alkylthio groups at the 8-position of purines, a key step in preparing Theophylline, 8-pentylthio-2-thio-.

Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate

This compound (CAS: 82331-14-4) demonstrates another approach to introducing sulfanyl groups at the 8-position:

- Molecular Formula: C₁₀H₁₂N₄O₄S

- Molecular Weight: 284.29 g/mol

Chemical Reactions Analysis

Theophylline, 8-pentylthio-2-thio- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the thio groups to thiols using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Theophylline, 8-pentylthio-2-thio- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

Industry: It is used in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

Theophylline, 8-pentylthio-2-thio- exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle.

Adenosine Receptor Blockade: The compound blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects.

Histone Deacetylase Activation: It enhances histone deacetylase activity, which helps in reducing the expression of inflammatory genes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Oxygen-Containing Theophylline Derivatives

- Etophylline (7-(2-hydroxyethyl)theophylline) : Substitution with a polar hydroxyethyl group (C₉H₁₂N₄O₃) increases hydrophilicity (logP ~-0.2) compared to alkylthio derivatives, favoring renal excretion and reducing central nervous system penetration .

Parent Theophylline

Theophylline (C₇H₈N₄O₂) exhibits a melting point of 273.14°C (Tₒₙₛₑₜ: 272.35°C) and a heat of fusion of -204.32 J/g . Its derivatives, including 8-pentylthio-2-thio-theophylline, are expected to have lower melting points due to reduced crystallinity from bulky alkylthio groups.

Table 2: Thermal Properties

| Compound | Melting Point (°C) | Heat of Fusion (J/g) | |

|---|---|---|---|

| Theophylline | 273.14 | -204.32 | |

| Sorbitol | 100.67 | -170.69 | |

| Glicocol | 256.08* | -967.34 |

*Decomposes upon melting.

Research Findings and Pharmacological Implications

- The pentylthio derivative may offer a balance between absorption and metabolic stability .

- Safety Profile: Theophylline is associated with narrow therapeutic indices and adverse effects (e.g., arrhythmias) due to adenosine receptor antagonism .

- Thermal Stability : Theophylline’s high melting point reflects its crystalline stability, whereas alkylthio derivatives likely exhibit lower thermal stability due to structural disruption .

Notes and Limitations

- Data for 8-pentylthio-2-thio-theophylline are inferred from structural analogs; experimental validation is required.

- Conflicting literature on theophylline’s melting point (268–274°C ) underscores variability in measurement conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.